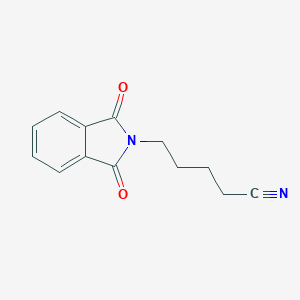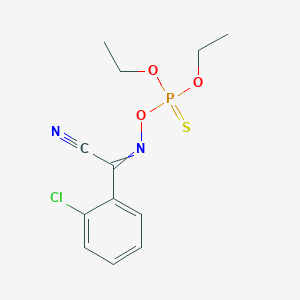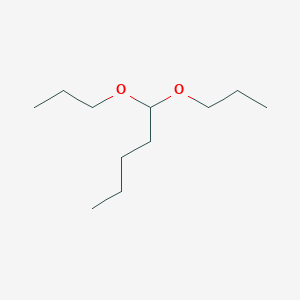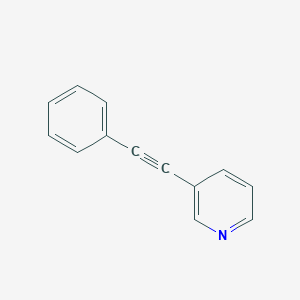
3-Phenylethynyl-pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Phenylethynyl-pyridine derivatives involves various strategies, including the Sonogashira coupling reaction, which is a prominent method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide in the presence of palladium and copper catalysts. Techniques such as the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines have been developed to synthesize 3-Arylthieno[2,3-b]pyridines, indicating a versatile approach to modifying the 3-Phenylethynyl-pyridine structure for specific applications (Kobayashi et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-Phenylethynyl-pyridine derivatives reveals significant insights into their chemical behavior. For instance, the structure of 3-(diethylborylethynyl)pyridines demonstrates nonplanar cyclic trimers stabilized via boron-nitrogen coordination bonds, highlighting the complex intermolecular interactions and the potential for forming supramolecular structures (Wakabayashi et al., 2014).
Chemical Reactions and Properties
3-Phenylethynyl-pyridine undergoes various chemical reactions, reflecting its reactivity and functional versatility. For example, oxidation of 2-(phenylethynyl)pyridine leads to the formation of isoxazolo[2,3-a]pyridinium salts, which are precursors for synthesizing 6-substituted 2-phenacylpyridines, indicating the compound's role in facilitating diverse organic transformations (Le et al., 2016).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology :
- 3-PEP derivatives are potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5), showing potential for treating anxiety and other neurological disorders (Cosford et al., 2003).
- Some 3-PEP derivatives have been evaluated for their antiproliferative activity against cancer cell lines, showing potential as anticancer agents (Razmienė et al., 2021).
- 3-PEP based compounds have been studied for their selectivity and potency as A3 adenosine receptor antagonists, which are significant in cardiovascular and CNS disorders (Li et al., 1998).
Organic Synthesis and Chemistry :
- 3-PEP is used in the synthesis of complex organic structures, including naphthyridines and pyranopyridines, showing its versatility as a synthetic intermediate (Nishiwaki et al., 1991).
- It serves as a building block in synthesizing poly(aryleneethynylene)s with potential applications in materials science, exhibiting significant changes in photophysical properties in response to stimuli (Seehafer et al., 2014).
- 3-PEP derivatives are used in the synthesis of novel platinocycles, indicating its application in organometallic chemistry (Bosch & Barnes, 2000).
Material Science and Optoelectronics :
- 3-PEP derivatives have been utilized in the development of bipolar host materials for organic light-emitting diodes (OLEDs), demonstrating their significance in the field of optoelectronics (Li et al., 2016).
- They are also involved in the synthesis of fluorescent compounds with potential applications in bio-imaging and sensors (Nishikawa et al., 2000).
Biochemical Applications :
- 3-PEP and its derivatives have been used to study hypervalent complexes in supramolecular chemistry, contributing to the understanding of intermolecular interactions (Nakash & Goldvaser, 2004).
- They are also involved in luminescence studies, particularly in the context of labeling antibodies with europium chelates for immunoassays (Karşılayan et al., 1997).
Safety And Hazards
Direcciones Futuras
Research into pyrimidine derivatives, including “3-Phenylethynyl-pyridine”, is ongoing. Future pharmacological treatments for substance use disorders may involve these compounds . Additionally, 3D-QSAR models have been established to analyze the molecular structure and anti-TNBC activity of these compounds .
Propiedades
IUPAC Name |
3-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449188 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylethynyl-pyridine | |
CAS RN |
13238-38-5 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

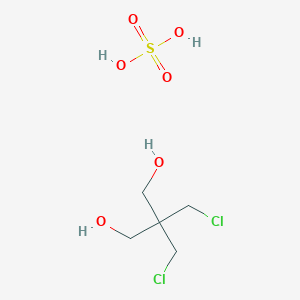
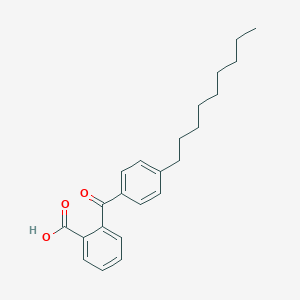
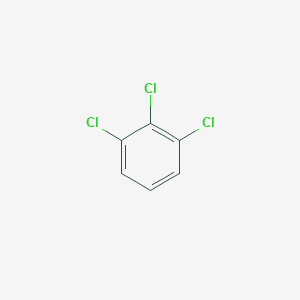
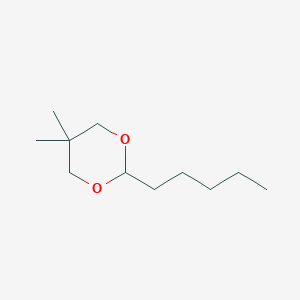
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
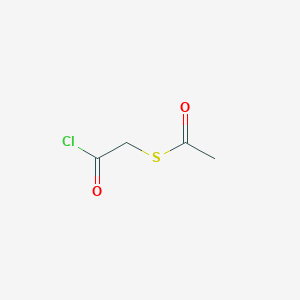
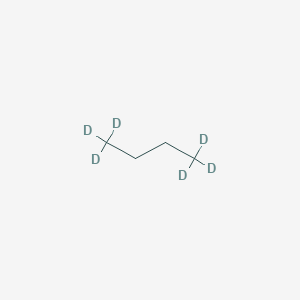
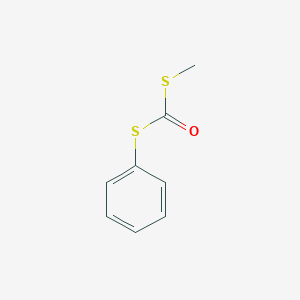
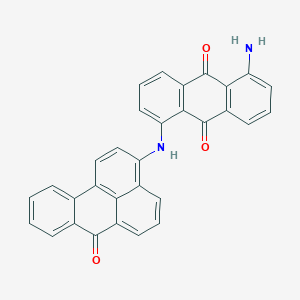
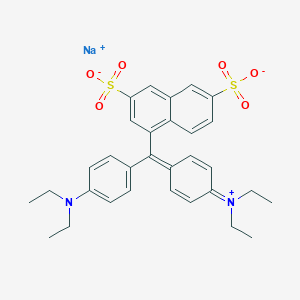
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
